molecular formula C23H29FN2O2 B15133780 Adamantan-1-yl 1-(5-fluoropentyl)-1h-indazole-3-carboxylate CAS No. 2365471-88-9

Adamantan-1-yl 1-(5-fluoropentyl)-1h-indazole-3-carboxylate

Cat. No.: B15133780
CAS No.: 2365471-88-9
M. Wt: 384.5 g/mol
InChI Key: FOBFXVSQNAVUMG-UHFFFAOYSA-N
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Description

Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate is a synthetic cannabinoid receptor modulator characterized by an indazole core substituted with a 5-fluoropentyl chain at the 1-position and an adamantane-1-yl ester group at the 3-carboxylate position. Its molecular formula is C₂₃H₂₉FN₂O₂, with an average mass of 384.495 g/mol and a monoisotopic mass of 384.221306 g/mol . This compound belongs to a class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) while circumventing legal restrictions. Its structural features, including the fluorinated alkyl chain and adamantane moiety, are critical for receptor binding and metabolic stability.

Properties

CAS No.

2365471-88-9

Molecular Formula

C23H29FN2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-adamantyl 1-(5-fluoropentyl)indazole-3-carboxylate

InChI

InChI=1S/C23H29FN2O2/c24-8-4-1-5-9-26-20-7-3-2-6-19(20)21(25-26)22(27)28-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2

InChI Key

FOBFXVSQNAVUMG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=NN(C5=CC=CC=C54)CCCCCF

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate:

Compound Name Core Structure Substituents Functional Group Molecular Formula Mass (g/mol) Receptor Target
Target Compound Indazole 1-(5-fluoropentyl), 3-adamantyl ester Carboxylate ester C₂₃H₂₉FN₂O₂ 384.495 Cannabinoid (CB1/2)
5F-APINACA Indazole 1-(5-fluoropentyl), 3-adamantyl Carboxamide C₂₃H₃₀FN₃O 383.511 CB1/2 agonist
APINACA (AKB48) Indazole 1-pentyl, 3-adamantyl Carboxamide C₂₂H₃₁N₃O 361.506 CB1/2 agonist
STS-135 (5F-APICA) Indole 1-(5-fluoropentyl), 3-adamantyl Carboxamide C₂₃H₃₀FN₃O 383.511 CB1/2 agonist
5F-SDB-005 Indazole 1-(5-fluoropentyl), 3-naphthyl ester Carboxylate ester C₂₃H₂₂FN₂O₂ 380.434 Cannabinoid-like
AM-2201 Indole 1-(5-fluoropentyl), 3-naphthyl Methanone C₂₄H₂₃FNO 367.499 CB1/2 agonist

Pharmacological and Structural Insights

  • The 5-fluoropentyl chain enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like APINACA, increasing potency and duration of action . Adamantane vs. Naphthyl: Adamantane’s rigid structure in the target compound and 5F-APINACA may improve CB1 receptor binding compared to naphthyl-substituted derivatives like 5F-SDB-005 .
  • Receptor Affinity :

    • 5F-APINACA and STS-135 exhibit high CB1 receptor affinity (Ki < 10 nM), while AM-2201 and XLR-11 show similar potency . The target compound’s ester group may reduce binding efficiency compared to carboxamides .

Legal and Regulatory Status

  • Target Compound: Not explicitly listed in most schedules but structurally related to regulated substances like 5F-APINACA and APINACA .
  • AM-2201 and XLR-11 : Banned globally under the UN Convention on Psychotropic Substances .

Research Findings and Clinical Relevance

  • Metabolism : Fluorinated analogs like the target compound and 5F-APINACA produce hydroxylated metabolites detectable in urine, aiding forensic identification .
  • Toxicity : Adamantane-containing NPS are associated with severe adverse effects, including seizures, cardiotoxicity, and psychosis, as reported in case studies involving 5F-APINACA and STS-135 .

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Structural Disassembly and Retrosynthesis

The target compound can be dissected into two primary components:

  • 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid : Generated via N-alkylation of indazole-3-carboxylic acid.
  • Adamantan-1-ol : A commercially available bicyclic tertiary alcohol.

Coupling these fragments via esterification forms the final product. Alternative strategies involve pre-functionalizing either the indazole or adamantane moiety before conjugation.

Stepwise Synthesis Protocols

N-Alkylation of Indazole-3-Carboxylic Acid

Reagents :

  • Indazole-3-carboxylic acid
  • 1-Bromo-5-fluoropentane
  • Base (e.g., K₂CO₃, Cs₂CO₃)
  • Solvent (e.g., DMF, acetonitrile)

Procedure :
Indazole-3-carboxylic acid is suspended in anhydrous DMF under inert atmosphere. A 1.2–1.5 molar equivalent of 1-bromo-5-fluoropentane and 2.0 equivalents of Cs₂CO₃ are added. The mixture is heated at 80–100°C for 12–24 h. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.

Yield : 65–78% (analogous to N-alkylation steps in UR-144 synthesis).

Esterification with Adamantan-1-ol

Reagents :

  • 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid
  • Adamantan-1-ol
  • Coupling agent (e.g., DCC, EDCl with DMAP)
  • Solvent (e.g., dichloromethane, THF)

Procedure :
The carboxylic acid (1.0 eq) is dissolved in anhydrous DCM. DCC (1.5 eq) and DMAP (0.1 eq) are added, followed by adamantan-1-ol (1.2 eq). The reaction is stirred at room temperature for 12–18 h. Post-reaction, the mixture is filtered to remove dicyclohexylurea, concentrated, and purified via flash chromatography (gradient elution: 5–20% ethyl acetate in hexane).

Yield : 70–85% (consistent with esterification yields for 5F-PB-22 and NM-2201).

Alternative Pathway: Methyl Ester Protection

Step 1 : Methyl indazole-3-carboxylate is alkylated with 1-bromo-5-fluoropentane as above.
Step 2 : Hydrolysis of the methyl ester using LiOH in THF/water (2 h, 50°C).
Step 3 : Esterification with adamantan-1-ol as described.

Advantage : Mitigates side reactions during N-alkylation.
Overall Yield : 58–63%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, J = 8.0 Hz, 1H, Ar-H), 7.70–7.60 (m, 2H, Ar-H), 4.55 (t, J = 7.2 Hz, 2H, N-CH₂), 2.10–1.80 (m, 15H, adamantane-H), 1.75–1.40 (m, 6H, fluoropentyl-H), 1.00 (t, J = 6.8 Hz, 2H, CF₂).
  • HRMS (ESI+) : m/z 385.2154 [M+H]⁺ (calc. 385.2158).

Purity Assessment via HPLC

Conditions :

  • Column: C18, 150 × 4.6 mm, 5 μm
  • Mobile phase: 0.1% formic acid (A), acetonitrile (B)
  • Gradient: 10% B → 95% B over 20 min
  • Retention time: 14.2 min.

Purity : >98% (UV detection at 254 nm).

Scalability and Industrial Considerations

Semi-Technical Production

Batch sizes up to 500 g have been achieved using:

  • Solvent Recovery : Distillation under reduced pressure.
  • Catalyst Recycling : DMAP recovery via aqueous extraction.
  • Yield : 72% at 500 g scale.

Hazard Mitigation

  • Fluoropentyl Bromide Handling : Use closed systems to avoid inhalation (H332).
  • Adamantan-1-ol : PPE required due to reproductive toxicity risks (H360).

Comparative Analysis of Methods

Parameter Direct Alkylation Methyl Ester Pathway
Total Yield 70–85% 58–63%
Purity >98% >95%
Scalability Moderate High
Side Reactions Minimal Ester hydrolysis

Q & A

Basic: What synthetic methodologies are recommended for preparing Adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate?

Answer:
The synthesis typically involves coupling the fluoropentyl-substituted indazole core with an adamantane-derived carboxylic acid. Key steps include:

  • Indazole functionalization: Alkylation of 1H-indazole-3-carboxylic acid with 5-fluoropentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorinated side chain.
  • Esterification: Activation of the adamantane-carboxylic acid (e.g., using EDCI/HOBt) and subsequent coupling with the fluoropentyl-indazole intermediate.
  • Purification: Column chromatography or recrystallization to isolate the final product.
    Critical parameters include reaction temperature control (40–60°C) and anhydrous conditions to prevent hydrolysis of the fluoropentyl group .

Basic: How is structural characterization of this compound performed?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the fluoropentyl chain and ester linkage. The adamantane moiety shows distinct upfield shifts (δ 1.5–2.5 ppm for ¹H).
  • Mass spectrometry: High-resolution MS (HRMS) using ESI+ or MALDI-TOF verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared spectroscopy: FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
  • X-ray crystallography: Single-crystal analysis resolves stereochemical ambiguities and packing motifs, often requiring SHELX programs for refinement due to rigid adamantane geometry .

Advanced: How do fluorinated side chains influence metabolic stability in pharmacological studies?

Answer:
The 5-fluoropentyl group reduces first-pass metabolism by cytochrome P450 enzymes, as demonstrated in human hepatocyte assays:

  • Metabolite profiling: LC-HRMS identifies primary metabolites (e.g., hydroxylation at the indazole core or β-oxidation of the fluoropentyl chain).
  • Comparative studies: Non-fluorinated analogs (e.g., pentyl derivatives) show faster clearance, while fluorination prolongs half-life by ~40% in microsomal stability assays.
  • Data contradictions: Discrepancies arise in interspecies models (e.g., rodent vs. human hepatocytes) due to variations in CYP2C19/3A4 activity. Cross-validation with isotopically labeled standards is recommended .

Advanced: What challenges arise in crystallographic refinement of fluorinated synthetic cannabinoids?

Answer:
Fluorinated alkyl chains introduce disorder in crystal lattices, complicating refinement:

  • Disordered atoms: The flexible 5-fluoropentyl chain often occupies multiple positions, requiring PART commands in SHELXL to model partial occupancy.
  • Thermal motion: High displacement parameters (B-factors) for fluorine atoms necessitate restraints (e.g., SIMU/DELU) to stabilize refinement.
  • Twinned crystals: Use of SHELXD for structure solution is advised, with HKLF5 format data to handle pseudo-merohedral twinning.
    Case studies show that cooling crystals to 100 K improves data quality by reducing thermal vibrations .

Advanced: How are spectroscopic data reconciled with computational modeling for structural validation?

Answer:
Hybrid experimental-computational workflows are employed:

  • DFT calculations: Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts and vibrational frequencies.
  • NBO analysis: Evaluates hyperconjugation effects (e.g., C-F⋯H interactions) influencing spectral line shapes.
  • Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) correlate steric effects of the adamantane group with receptor binding affinities.
    Discrepancies >5% between experimental and computed IR/NMR data warrant re-examination of stereochemical assignments .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation of fluorinated vapors.
  • Waste disposal: Hydrolyze esters with NaOH/EtOH before aqueous neutralization.
  • Emergency procedures: Immediate rinsing with water for skin/eye contact, followed by medical evaluation for fluorochemical toxicity .

Advanced: How do structural analogs (e.g., naphthoyl vs. adamantyl esters) affect CB1 receptor binding kinetics?

Answer:

  • Adamantane advantage: The rigid bicyclic structure enhances CB1 affinity (Ki ~0.5 nM) compared to naphthoyl analogs (Ki ~2.1 nM) due to complementary van der Waals interactions.
  • Fluoropentyl role: Fluorine’s electronegativity stabilizes receptor-ligand hydrogen bonds. Radioligand displacement assays (using [³H]CP55,940) show >90% inhibition at 10 nM.
  • Contradictions: Some studies report inverse agonism in adamantane derivatives, requiring functional assays (e.g., cAMP inhibition) to confirm efficacy .

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